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4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1149012
CAS No.: 1367795-83-2
M. Wt: 212.05
InChI Key: LISYIQSLBIHUOU-UHFFFAOYSA-N
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Description

Significance of Imidazo[4,5-c]pyridine as a Privileged Heterocyclic System

The imidazo[4,5-c]pyridine core is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is attributed to its structural framework, which allows for versatile functionalization and interaction with a wide array of biological targets. researchgate.netnih.gov The fusion of an imidazole (B134444) ring with a pyridine (B92270) moiety creates a unique electronic and steric environment, enabling it to serve as a core structure for a diverse range of biologically active compounds. nih.govnih.gov These derivatives have shown potential in addressing various disease conditions, including cancer and viral infections. nih.govnih.gov The adaptability of the imidazo[4,5-c]pyridine system allows chemists to systematically modify its structure to optimize binding affinity and selectivity for specific enzymes and receptors. mdpi.com

Bioisosteric Relationships of Imidazo[4,5-c]pyridines with Purine Nuclei

A key reason for the prominence of the imidazo[4,5-c]pyridine scaffold is its bioisosteric relationship with naturally occurring purines, such as adenine (B156593) and guanine. researchgate.netnih.gov Bioisosterism refers to the principle where one atom or group of atoms can be replaced by another with similar physical and chemical properties, leading to comparable biological activity. The structural resemblance between imidazo[4,5-c]pyridines and purines allows the former to act as mimics in biological systems, potentially interacting with the same enzymes and receptors. researchgate.netnih.gov This has driven the synthesis and evaluation of numerous imidazo[4,5-c]pyridine analogues as potential therapeutic agents. nih.gov

Historical Context of Research on Brominated Imidazopyridines

Research into imidazopyridine derivatives has a long history, with early studies focusing on their synthesis and potential as antineoplastic agents. nih.gov The introduction of a bromine atom onto the imidazopyridine scaffold, creating brominated imidazopyridines, has been a strategic approach to facilitate further chemical modifications. The bromo-substituent serves as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. nih.gov While early work laid the groundwork for the synthesis of the core structures, the development of advanced catalytic systems in the late 20th and early 21st centuries significantly expanded the synthetic utility of brominated imidazopyridines. wikipedia.orglibretexts.org

Scope and Academic Relevance of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine in Contemporary Chemistry

In the landscape of contemporary chemistry, this compound stands out as a key building block for the synthesis of more complex molecules. bldpharm.comlab-chemicals.com Its academic and industrial relevance is primarily centered on its utility in palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govias.ac.in This specific isomer, with a bromine atom at the 4-position and a methyl group at the 2-position, offers a reactive site for functionalization while the methyl group can influence the molecule's electronic properties and steric profile. The compound is a valuable intermediate for creating libraries of substituted imidazo[4,5-c]pyridines for screening in drug discovery programs and for the development of novel organic materials. nih.govevitachem.com

Chemical Synthesis and Properties

The synthesis of this compound is a multi-step process that typically starts from a substituted pyridine derivative. One common synthetic route involves the nitration of a pyridin-4-ol, followed by chlorination, N-alkylation, reduction of the nitro group to an amine, and finally, cyclization to form the fused imidazole ring. researchgate.net Another approach could involve the direct bromination of a pre-formed 2-methyl-1H-imidazo[4,5-c]pyridine, though regioselectivity can be a challenge.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol sigmaaldrich.com
CAS Number 1367795-83-2 bldpharm.com
Appearance Solid sigmaaldrich.com
Melting Point 278-295 °C sigmaaldrich.com

| Storage Temperature | 2-8°C sigmaaldrich.com |

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. uobasrah.edu.iqresearchgate.net The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, and the N-H proton of the imidazole ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine atom and the fused ring system.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the methyl carbon, the carbons of the pyridine ring (with the carbon bearing the bromine atom being significantly affected), and the carbons of the imidazole ring.

Table 2: Representative NMR Data

Nucleus Chemical Shift (ppm) Multiplicity
¹H NMR Data not consistently available in the provided search results

| ¹³C NMR | Data not consistently available in the provided search results | |

Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound were not consistently available across the searched literature. The interpretation of NMR spectra is a complex process and requires experimental data for accurate assignment. researchgate.net

Reactivity and Synthetic Applications

The bromine atom at the 4-position of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new chemical bonds and are widely used in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate 4-aryl- or 4-heteroaryl-2-methyl-1H-imidazo[4,5-c]pyridines. ias.ac.insemanticscholar.org These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or CsF. ias.ac.inmdpi.com The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. guidechem.comnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide range of amino groups at the 4-position of the imidazo[4,5-c]pyridine core by reacting this compound with primary or secondary amines. nih.gov The reaction is typically catalyzed by a palladium precursor and a bulky, electron-rich phosphine ligand, with a strong base such as sodium tert-butoxide (NaOtBu). chemspider.comorganic-chemistry.org This method is instrumental in synthesizing libraries of N-substituted imidazo[4,5-c]pyridines for biological evaluation.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound can undergo Sonogashira coupling with various terminal alkynes to produce 4-alkynyl-2-methyl-1H-imidazo[4,5-c]pyridines. libretexts.org These alkynylated products can serve as versatile intermediates for further transformations. The reaction is typically carried out in the presence of a palladium catalyst, a copper salt (e.g., CuI), and an amine base. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

De Novo Synthesis Strategies for Imidazo[4,5-c]pyridine Ring Systems

The construction of the fundamental imidazo[4,5-c]pyridine core is a critical first step in the synthesis of its various derivatives. Chemists have developed several reliable methods, including cyclocondensation, reductive cyclization, and multicomponent reactions, to efficiently build this heterocyclic system.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of imidazo[4,5-c]pyridines. These methods typically involve the reaction of a 3,4-diaminopyridine derivative with a one-carbon electrophile, which undergoes condensation and subsequent cyclization to form the imidazole ring.

A common approach is the reaction of 3,4-diaminopyridine with carboxylic acids or their derivatives. For instance, heating 5-methyl-3,4-diaminopyridine in 100% formic acid under reflux for several hours yields 7-methyl-3H-imidazo[4,5-c]pyridine nih.govmdpi.com. This method is effective for preparing derivatives with various substitutions on the pyridine ring. Another variation involves reacting 3,4-diaminopyridine with sodium dithionite (Na₂S₂O₅) adducts of corresponding benzaldehydes to achieve the synthesis of 5H-imidazo[4,5-c]pyridine analogues nih.gov. Oxidative cyclization of diaminopyridines with aryl aldehydes also produces the imidazo[4,5-c]pyridine ring system nih.gov. For the specific synthesis of the 2-methyl derivative, acetic anhydride can be employed as the source of the C2-methyl group in the cyclization process.

Catalysts can be used to improve reaction conditions and yields. Ytterbium triflate has been reported as an effective catalyst for the condensation of 3,4-diaminopyridine with triethyl orthoformate, demonstrating high compatibility with numerous functional groups and providing the desired products in yields ranging from 32% to 99% nih.govmdpi.com.

Table 1: Examples of Cyclocondensation Reactions for Imidazo[4,5-c]pyridine Synthesis

Starting Material Reagent Conditions Product Yield Reference
5-Methyl-3,4-diaminopyridine 100% Formic Acid Reflux, 6h 7-Methyl-3H-imidazo[4,5-c]pyridine N/A nih.govmdpi.com
3,4-Diaminopyridine Benzaldehyde Adducts N/A 2-Aryl-5H-imidazo[4,5-c]pyridines N/A nih.gov

Reductive Cyclization Protocols

Reductive cyclization offers an alternative pathway, typically starting from a substituted nitropyridine. This two-step, one-pot process involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with an adjacent functional group to form the imidazole ring.

A key precursor for this method is 4-amino-3-nitropyridine or its derivatives. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, for example, involves a sequence starting from pyridin-4-ol, which is nitrated and chlorinated to form 4-chloro-3-nitropyridine. This intermediate is then reacted with an aniline derivative, followed by reduction of the nitro group and cyclization researchgate.net. The reduction of the nitro group is commonly achieved using reagents like iron in acetic acid, tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄) nih.govmdpi.com. The resulting diamine can then cyclize with a suitable carbonyl source. For instance, treatment of 2-nitro-3-aminopyridine with ketones in the presence of SnCl₂·2H₂O and formic acid leads to 1H-imidazo[4,5-b]pyridines, a strategy adaptable to the [4,5-c] isomer nih.govmdpi.com.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like imidazopyridines in a single synthetic operation. These reactions combine three or more starting materials to form a product that incorporates portions of all the reactants.

While many MCRs are documented for the imidazo[1,2-a]pyridine (B132010) isomer, the principles can be extended to other isomers. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of a three-component reaction used to synthesize imidazopyridine scaffolds beilstein-journals.orgbeilstein-journals.org. This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like Yb(OTf)₃ under microwave irradiation, to produce substituted imidazo[1,2-a]pyridines in high yields beilstein-journals.org. Adapting this methodology for the [4,5-c] isomer would involve using a 4-aminopyridine derivative as the starting amine component. Such strategies offer a rapid pathway to generate structurally diverse libraries of imidazopyridine derivatives.

Targeted Synthesis of Brominated Imidazopyridines

The introduction of a bromine atom can be achieved either by direct bromination of a pre-formed imidazo[4,5-c]pyridine ring or by carrying a bromine atom through the synthesis on one of the precursors.

Regioselective Bromination of Imidazo[4,5-c]pyridines

Direct bromination of the imidazo[4,5-c]pyridine core requires careful control to ensure the bromine atom is added at the desired position (regioselectivity). While specific literature on the C4-bromination of 2-methyl-1H-imidazo[4,5-c]pyridine is scarce, general principles of electrophilic aromatic substitution on related heterocyclic systems can be applied.

For the related imidazo[1,2-a]pyridine system, various methods for regioselective bromination have been developed. These often target the electron-rich C3 position. Reagents such as N-Bromosuccinimide (NBS) are commonly used for this purpose thieme-connect.de. Another developed method for C3-bromination of imidazo[1,2-α]pyridines uses carbon tetrabromide (CBr₄) as the bromine source, promoted by a base like sodium hydroxide (NaOH), showcasing high efficiency and regioselectivity benthamdirect.com. The position of bromination on the imidazo[4,5-c]pyridine ring will be dictated by the electronic properties of the heterocyclic system, with substitution generally favored at the most electron-rich positions of the pyridine or imidazole rings that are not sterically hindered.

Direct Incorporation of Bromine during Ring Formation

A more common and often more controlled method for producing this compound is to use a brominated precursor during the ring formation steps. This strategy ensures the bromine is located at the desired position in the final molecule.

This approach typically starts with a brominated pyridine derivative. For example, the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines starts from 5-bromo-2-chloro-3-nitropyridine mdpi.com. This precursor undergoes amination, reduction of the nitro group to form a 5-bromo-2,3-diaminopyridine, and subsequent cyclocondensation to build the brominated imidazo[4,5-b]pyridine core mdpi.com. A similar pathway can be envisioned for the [4,5-c] isomer, starting from a suitably substituted 3-bromo-4,5-diaminopyridine or a related precursor. Palladium-catalyzed amination of 4-amino-3-bromopyridine has also been used as a key step in constructing the imidazo[4,5-c]pyridine-2-one ring system, demonstrating the utility of brominated pyridines as versatile starting materials acs.org.

Table 2: Strategies for Synthesizing Brominated Imidazopyridines

Strategy Precursor Reagents/Method Product Type Reference
Regioselective Bromination Imidazo[1,2-α]pyridine CBr₄, NaOH C3-brominated imidazo[1,2-α]pyridine benthamdirect.com
Direct Incorporation 5-Bromo-2-chloro-3-nitropyridine 1. Amination 2. Reduction (SnCl₂) 3. Cyclocondensation 6-Bromo-imidazo[4,5-b]pyridine mdpi.com

An in-depth exploration of the synthetic routes and derivatization of key heterocyclic compounds is fundamental to advancing medicinal chemistry and materials science. This article focuses exclusively on the chemical compound this compound, providing a detailed examination of its functionalization and derivatization methodologies. The content adheres strictly to the outlined sections, centering on transition metal-catalyzed cross-coupling reactions and N-alkylation strategies, supported by research findings and data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1149012 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1367795-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISYIQSLBIHUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation of Imidazo 4,5 C Pyridine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to confirm the core structure, establish the precise connectivity of all atoms, and differentiate between potential regioisomers.

While publicly available experimental spectra for 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine are limited, the expected chemical shifts for its protons (¹H) and carbons (¹³C) can be predicted based on the analysis of its constituent parts and related structures, such as 4-bromo-2-methylpyridine (B16423) and other imidazo[4,5-c]pyridine derivatives. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, a singlet for the methyl group, and a broad signal for the N-H proton of the imidazole (B134444) ring. The ¹³C NMR spectrum would correspondingly display signals for all seven unique carbon atoms in the molecule. The electron-withdrawing effects of the bromine atom and the nitrogen atoms within the heterocyclic system significantly influence the chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Shift (ppm)MultiplicityNotes
¹H NMR
CH₃~2.5 - 2.7Singlet (s)Typical range for a methyl group attached to an sp² carbon in a heterocyclic system.
H6~7.5 - 7.8Doublet (d)Aromatic proton adjacent to a nitrogen and bromine, expected to be downfield.
H7~8.2 - 8.5Doublet (d)Aromatic proton deshielded by the adjacent pyridine nitrogen.
N-H>12.0Broad (br)Imidazole N-H protons are typically broad and significantly downfield, solvent-dependent.
¹³C NMR
CH₃~15 - 20Aliphatic carbon signal.
C4 (C-Br)~110 - 115Carbon attached to bromine is significantly shielded compared to other aromatic carbons.
C6~120 - 125Aromatic CH carbon.
C7~140 - 145Aromatic CH carbon adjacent to nitrogen.
C7a~145 - 150Bridgehead carbon, influenced by both rings.
C5a~135 - 140Bridgehead carbon.
C2~155 - 160Imidazole carbon adjacent to two nitrogens and substituted with a methyl group.

2D NMR experiments are indispensable for confirming the specific arrangement of substituents and differentiating between potential isomers, a common challenge in the synthesis of fused heterocyclic systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C6-H6 and C7-H7.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between the methyl protons (H-C2) and the C2 and C7a carbons, confirming the position of the methyl group. Correlations from the H6 and H7 protons to various carbons in the pyridine and imidazole rings would solidify the assignment of the entire bicyclic core.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. In the context of imidazopyridine synthesis, NOESY is crucial for confirming the correct regioisomeric structure, for example by observing correlations between protons on the pyridine ring and substituents on the imidazole ring. np-mrd.org

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight of a compound and, with high-resolution instruments (HRMS), its exact molecular formula. For this compound (C₇H₆BrN₃), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. nih.gov This technique is critical for confirming the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass.

Mass Spectrometry Data for this compound (C₇H₆BrN₃)

ParameterValue
Nominal Mass 211 g/mol
Monoisotopic Mass 210.9745 Da
Calculated Exact Mass [M+H]⁺ 211.9818 (for ⁷⁹Br), 213.9797 (for ⁸¹Br)
Key Fragmentation Pathways Loss of Br radical, loss of HCN, loss of CH₃ radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to N-H stretching, aromatic and aliphatic C-H stretching, and C=C/C=N stretching vibrations of the fused heterocyclic rings. The C-Br stretching vibration would appear in the fingerprint region at a lower wavenumber. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the symmetric vibrations of the aromatic system and the C-Br bond. researchgate.net

Expected Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3150 - 2800N-H stretching (broad), aromatic C-H stretching
2980 - 2900Aliphatic C-H stretching (methyl group)
1650 - 1450C=N and C=C stretching in the fused rings
1460 - 1430CH₃ bending
1400 - 1200In-plane C-H bending
650 - 550C-Br stretching

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (XRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation in the solid state.

While a crystal structure for this compound is not publicly documented, the analysis of closely related structures, such as 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, provides significant insight into the types of intermolecular interactions that stabilize the crystal lattice in this class of compounds. nih.govnih.gov

In the solid state, molecules of imidazo[4,5-c]pyridine derivatives arrange themselves in a crystal lattice stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The N-H group of the imidazole ring is a strong hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This typically leads to the formation of strong N-H···N hydrogen bonds, often linking molecules into chains or sheets.

π-π Stacking: The planar, electron-rich aromatic systems of the imidazopyridine rings are prone to π-π stacking interactions. These interactions, where the rings stack on top of each other in an offset fashion, are crucial for stabilizing the three-dimensional crystal structure.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

An analysis of the related compound 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol reveals that molecules are linked into sheets by N—H···N hydrogen bonds. nih.govnih.gov These sheets are further connected by π–π interactions, demonstrating the importance of both hydrogen bonding and stacking in forming a stable three-dimensional structure. nih.gov

Illustrative Crystallographic Data from a Related Imidazo[4,5-b]pyridine Derivative nih.gov

ParameterValue
Compound 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol
Crystal System Monoclinic
Space Group P2₁/c
Key Interactions N—H···N and O—H···Br hydrogen bonds
π-π Stacking Distance 3.7680 (17) Å

Note: This data is for a related compound and is presented to illustrate the principles of crystallographic analysis.

Tautomeric Form Determination in Solid State

The determination of the predominant tautomeric form of N-heterocyclic compounds in the solid state is a critical aspect of their structural elucidation, as it governs intermolecular interactions, crystal packing, and ultimately, the physicochemical properties of the material. For substituted imidazo[4,5-c]pyridines, including the specific compound this compound, X-ray crystallography and solid-state nuclear magnetic resonance (NMR) spectroscopy are the most definitive methods for such analysis.

Regrettably, a thorough search of the current scientific literature and structural databases reveals a significant gap in the experimental data for this compound. To date, no specific crystallographic or solid-state NMR studies have been published for this particular compound. This absence of direct empirical evidence makes a definitive assignment of its solid-state tautomeric form challenging.

However, valuable insights can be gleaned from studies on closely related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives. Research on these analogous structures consistently demonstrates that the position of the tautomeric proton is heavily influenced by the nature and position of substituents on the bicyclic ring system, as well as by the hydrogen bonding networks established in the crystal lattice.

For instance, crystallographic studies on various substituted imidazo[4,5-b]pyridines have unequivocally identified the location of the N-H proton, confirming the existence of specific tautomers in the solid state. These studies often reveal extensive intermolecular hydrogen bonding, which plays a crucial role in stabilizing a particular tautomeric form over others. Similarly, computational studies, often employing Density Functional Theory (DFT), have been used to predict the relative stabilities of different tautomers of imidazopyridine cores, providing theoretical support for experimental findings.

While these general findings for the broader class of imidazopyridines are informative, they cannot be directly extrapolated to definitively determine the solid-state tautomeric structure of this compound without specific experimental validation. The electronic effects of the bromo and methyl substituents at the 4- and 2-positions, respectively, are expected to uniquely influence the proton affinity of the nitrogen atoms in the imidazole ring, thereby affecting the tautomeric equilibrium.

The generation of detailed research findings and data tables for this compound is contingent upon future experimental work. Such studies would not only fill a void in the existing literature but also contribute to a more comprehensive understanding of structure-property relationships within this important class of heterocyclic compounds.

Theoretical and Computational Studies of 4 Bromo 2 Methyl 1h Imidazo 4,5 C Pyridine

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common choice for calculating the properties of molecules like 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine due to its balance of accuracy and computational cost.

Optimized Geometries and Conformational Analysis

A foundational step in computational chemistry is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. This involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve calculations to determine the precise bond lengths, bond angles, and dihedral angles.

A detailed conformational analysis would also be necessary to identify different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly relevant for the methyl group and the proton on the imidazole (B134444) ring, which could potentially have different orientations. The results of such an analysis would typically be presented in a table format.

Table 1: Hypothetical Optimized Geometric Parameters This table would list the calculated bond lengths (in Ångströms) and bond angles (in degrees) for the lowest energy conformer of this compound.

No published data is currently available for these parameters.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies This table would present the calculated energies of the HOMO, LUMO, and the energy gap (in electron volts, eV).

No published data is currently available for these parameters.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). An MEP analysis of this compound would highlight the electronegative nitrogen atoms and the potential effects of the bromine and methyl substituents on the charge distribution of the ring system.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can also simulate various types of spectra, which can be compared with experimental data to confirm the structure of a compound.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation in organic chemistry. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These simulated spectra are valuable for assigning experimental signals and confirming the proposed structure. The accuracy of the predicted shifts can be high, especially when a suitable computational level of theory and basis set are chosen.

Table 3: Hypothetical Simulated ¹H and ¹³C NMR Chemical Shifts This table would list the predicted chemical shifts (in ppm) for each unique proton and carbon atom in this compound.

No published data is currently available for these parameters.

Simulated Vibrational Spectra

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational frequencies. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an experimental IR or Raman spectrum. The simulated vibrational spectrum for this compound would show characteristic peaks for the C-H, C-N, C=C, and C-Br stretching and bending vibrations, aiding in the interpretation of experimental spectra.

Table 4: Hypothetical Simulated Vibrational Frequencies This table would present the calculated vibrational frequencies (in cm⁻¹) and their corresponding vibrational modes (e.g., stretching, bending).

No published data is currently available for these parameters.

Tautomerism and Isomerism Investigations via Computational Modeling

Tautomerism is a key characteristic of imidazo[4,5-c]pyridines, where a hydrogen atom can migrate between the nitrogen atoms of the imidazole ring, leading to different tautomeric forms. Computational modeling, typically using Density Functional Theory (DFT), is the standard method for exploring these phenomena.

Relative Stabilities of Different Tautomeric Forms

For this compound, at least two principal tautomers would be expected. The stability of these forms is influenced by the electronic effects of the bromo and methyl substituents. A computational study would typically involve optimizing the geometry of each tautomer and calculating their single-point energies to determine their relative stabilities. This information is critical for predicting the predominant form of the molecule under various conditions. At present, no such calculations for this compound have been reported in the literature.

Interconversion Pathways and Energy Barriers

The transformation between tautomers is not instantaneous and involves surmounting an energy barrier. Computational chemistry allows for the mapping of this interconversion pathway and the calculation of the transition state energy. This provides insight into the kinetics of the tautomerization process. Research on related imidazo[4,5-b]pyridine derivatives has shown that such calculations can elucidate the mechanisms of similar proton transfer reactions. nih.gov However, this specific analysis has not been performed for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in a condensed phase, such as in a solvent or a biological environment. These simulations model the atomic movements over time, offering a dynamic picture of the molecule's conformational flexibility and its interactions with its surroundings. This type of advanced computational study remains to be conducted for this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.comresearchgate.net It maps various close contacts, such as hydrogen bonds and π-π stacking, which are essential for understanding the packing of molecules in a solid state. nih.gov While crystal structures and corresponding Hirshfeld analyses have been reported for isomers and derivatives like 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, this analysis is contingent on having single-crystal X-ray diffraction data, which is not available for this compound. researchgate.net Therefore, a detailed quantification of its intermolecular interactions through this method has not been possible.

Research Applications of 4 Bromo 2 Methyl 1h Imidazo 4,5 C Pyridine and Its Analogs

Medicinal Chemistry and Drug Discovery Research

The imidazo[4,5-c]pyridine core is a foundational structure in the development of new therapeutic agents. mdpi.comnih.gov Its value lies in its ability to be chemically modified at multiple positions, allowing for the fine-tuning of pharmacological properties. For instance, a novel imidazo[4,5-c]pyridin-2-one core was synthesized as a starting point for developing new ATP-competitive kinase inhibitors. nih.gov The structural relationship to purines has prompted extensive investigation into imidazopyridines, leading to the discovery of compounds with roles as GABAA receptor modulators, proton pump inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This versatility confirms the utility of the imidazo[4,5-c]pyridine framework as a productive scaffold for generating diverse libraries of compounds for biological screening.

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery. Analogs of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine have been investigated as inhibitors of several important kinases.

CDK2 Inhibitors: While direct studies on this compound for Cyclin-dependent kinase 2 (CDK2) inhibition are not prominent in the reviewed literature, closely related scaffolds have shown activity. For example, researchers have identified substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, which are isomeric structures, as micro-to-submicromolar inhibitors of CDK2/cyclin E activity. researchgate.net Furthermore, other related structures, such as N-(pyridin-3-yl)pyrimidin-4-amine analogs, have been identified as potent candidates for CDK2 inhibition. rsc.org The related imidazo[4,5-b]pyridine scaffold has been successfully used to generate potent inhibitors of CDK9, a different member of the CDK family. liverpool.ac.uk This suggests that imidazo-fused pyridine (B92270) and pyrimidine (B1678525) systems are viable starting points for developing CDK inhibitors.

B-Raf Inhibitors: Mutations in the B-Raf kinase are prevalent in many cancers, making it a critical therapeutic target. sci-hub.se As part of a "scaffold-hopping" strategy, researchers developed a series of imidazo[4,5-b]pyridine derivatives as potent B-Raf inhibitors. sci-hub.senih.gov These compounds were found to bind to the kinase in a "DFG-in, αC-helix out" conformation, a mode associated with high selectivity. nih.gov Optimization of this series led to the identification of compounds with excellent potency in both enzymatic and cellular assays. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key regulator of B-cell signaling pathways and a validated target for treating B-cell malignancies and autoimmune disorders. mdpi.comnih.gov An efficient synthetic approach has been developed for 1,4,6-trisubstituted imidazo[4,5-c]pyridines designed specifically as BTK inhibitors. nih.gov In a notable finding, these imidazo[4,5-c]pyridine analogs exhibited significantly higher activity against BTK compared to their corresponding imidazo[4,5-b]pyridine isomers. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed a high tolerance for various substituents at the C6 position, making this scaffold a promising starting point for developing next-generation BTK inhibitors. mdpi.comnih.gov

Activity of Selected Imidazo[4,5-c]pyridine Analogs Against Bruton's Tyrosine Kinase
CompoundTarget KinaseReported ActivityReference
Trisubstituted imidazo[4,5-c]pyridinesBTKShowed significantly higher activity than imidazo[4,5-b]pyridine isomers. mdpi.comnih.gov
Compound 30aBTKIdentified as one of the most active compounds in its series. mdpi.com
Compound 30bBTKIdentified as one of the most active compounds in its series. mdpi.com

Aurora Kinase Inhibitors: The Aurora kinase family plays a critical role in cell division, and its members are important oncology targets. nih.gov The isomeric imidazo[4,5-b]pyridine scaffold has been extensively optimized to produce potent Aurora kinase inhibitors. nih.govacs.org This research led to the identification of compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), a dual inhibitor of both Aurora and FLT3 kinases. nih.govnih.gov Further work focused on achieving selectivity, resulting in imidazo[4,5-b]pyridine derivatives that are highly selective for Aurora-A over Aurora-B by exploiting differences in the ATP-binding pocket. acs.org

Inhibition Data for an Imidazo[4,5-b]pyridine-Based Dual Kinase Inhibitor
CompoundTarget KinaseInhibition (Kd, nM)Reference
Compound 27eAurora-A7.5 nih.govnih.gov
Aurora-B48 nih.govnih.gov
FLT36.2 nih.govnih.gov
FLT3-ITD38 nih.govnih.gov

The structural similarity of the imidazopyridine core to purines also makes it a promising scaffold for developing agents that can interfere with the metabolic processes of infectious organisms. mdpi.com

Anti-infective Agents:

Antimicrobial Activity of Selected Imidazo[4,5-c]pyridine Analogs
CompoundMicroorganismActivity (MIC, µg/mL)Reference
Compound 2gS. aureus, E. faecalis, C. parapsilosis4-8 nih.gov
Compound 2hS. aureus, E. faecalis, C. parapsilosis4-8 nih.gov
Antitubercular Activity of Imidazo[4,5-b]pyridine Analogs
CompoundTargetActivity (MIC, µM)Reference
Compound 5cM. tuberculosis H37Rv0.6 nih.gov
Compound 5gM. tuberculosis H37Rv0.5 nih.gov
Compound 5iM. tuberculosis H37Rv0.8 nih.gov
Compound 5uM. tuberculosis H37Rv0.7 nih.gov
Isoniazid (Standard)M. tuberculosis H37Rv0.3 nih.gov
Antiviral Activity (e.g., against RSV, BVDV, Varicella-Zoster Virus):The imidazo[4,5-c]pyridine scaffold has been explored for its antiviral properties.

Respiratory Syncytial Virus (RSV): While a series of 2,6-disubstituted imidazo[4,5-b]pyridines were tested and found to be inactive against a broad panel of viruses including RSV, a different modification of the core structure has shown promise. nih.gov Specifically, an imidazo[4,5-c]pyridin-2-one core is present in a known benzimidazole-based RSV fusion inhibitor, demonstrating the scaffold's potential in this area.

Bovine Viral Diarrhea Virus (BVDV): BVDV, a pestivirus, is often used as a surrogate model for the Hepatitis C Virus (HCV). A compound known as BPIP (5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine) was identified as a highly potent inhibitor of pestivirus replication. nih.govnih.gov This compound targets the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov Further optimization of this class of compounds led to analogs with potent activity against HCV. researchgate.net

Varicella-Zoster Virus (VZV): Based on the reviewed scientific literature, significant research into the activity of this compound analogs specifically against the Varicella-Zoster Virus has not been reported.

Antiproliferative Activity in Cancer Cell Line Models

Analogs of this compound, particularly those from the imidazo[4,5-b]pyridine series, have demonstrated notable antiproliferative effects against various human cancer cell lines. The substitution pattern on the imidazopyridine core is crucial for cytotoxic potency.

For instance, studies on 2,6-disubstituted imidazo[4,5-b]pyridines revealed that while many derivatives exhibit moderate to no activity, certain substitutions lead to strong and selective antiproliferative action. nih.gov An N-methyl substituted derivative bearing a hydroxyl group emerged as a particularly promising compound, displaying significant activity against a panel of cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), acute lymphoblastic leukemia (DND-41), chronic myeloid leukemia (K-562), and non-Hodgkin lymphoma (Z-138). nih.gov The inhibitory concentrations (IC₅₀) for this compound were in the low micromolar range, specifically between 1.45 and 1.90 μM. nih.gov

The presence of a bromo substituent on the pyridine ring of the imidazo[4,5-b]pyridine nucleus has been shown to markedly increase antiproliferative activity. A bromo-substituted derivative with a 4-cyanophenyl group at the 2-position potently inhibited the proliferation of HeLa, SW620, and MCF-7 cell lines with IC₅₀ values ranging from 1.8 to 3.2 μM. nih.gov

Interactive Table: Antiproliferative Activity of Imidazo[4,5-b]pyridine Analogs

Compound/Analog Cancer Cell Line IC₅₀ (µM) Reference
N-methyl substituted derivative with hydroxyl group Capan-1, LN-229, DND-41, K-562, Z-138 1.45–1.90 nih.gov
Bromo-substituted derivative with 4-cyanophenyl group HeLa, SW620, MCF-7 1.8–3.2 nih.gov
Dual FLT3/Aurora Kinase Inhibitor (Analog 21i) SW620 Data not specified in abstract acs.org

Furthermore, a series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized and evaluated as Src family kinase (SFK) inhibitors for the treatment of glioblastoma. Several of these compounds, including 1d, 1e, 1q, and 1s, showed potent inhibition of Src and Fyn kinases in the submicromolar range. Compound 1s, in particular, demonstrated effective antiproliferative activity against multiple glioblastoma cell lines (U87, U251, T98G, and U87-EGFRvIII), with potency comparable to the known inhibitor PP2. nih.gov

Receptor Modulators (e.g., GABAA receptor, AT1 receptor, PPARγ)

The imidazopyridine scaffold is a key component in the design of various receptor modulators.

GABA-A Receptor Modulators: Imidazopyridine derivatives were first recognized for their potential as positive allosteric modulators of the GABA-A receptor. mdpi.com Bamaluzole, which contains an imidazo[4,5-c]pyridine system, was patented as an anticonvulsant GABA-A receptor agonist, although it was never commercialized. mdpi.com More recent research has focused on developing subtype-selective GABA-A modulators to achieve desired therapeutic effects while minimizing side effects like sedation. acs.org For example, imidazo[1,2-a]pyrimidines have been developed as functionally selective agonists for the GABA-Aα2 and -α3 subtypes for the treatment of anxiety disorders. acs.org

AT1 Receptor Modulators: Derivatives of imidazo[4,5-b]pyridine have been investigated as angiotensin II type 1 (AT1) receptor antagonists. nih.govnih.gov By modifying the 4-phenylquinoline (B1297854) fragment of known AT1 antagonists with scaffolds like 4-phenylisoquinolinone or 1-phenylindene, researchers have developed compounds with high affinity for the AT1 receptor. nih.gov

PPARγ Modulators: A series of imidazo[4,5-c]pyridin-4-one derivatives have been identified as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonists. researchgate.net By modifying the structure of the known AT1 antagonist telmisartan, researchers developed compounds with both activities. One such derivative, compound 21b, exhibited potent dual pharmacology with an AT1 IC₅₀ of 7 nM and a PPARγ EC₅₀ of 295 nM (with 27% maximal activity). researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies on imidazopyridine derivatives have provided valuable insights for optimizing their biological activity.

In the context of antiproliferative imidazo[4,5-b]pyridines, SAR studies have highlighted several key structural features. The placement of a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine core generally enhances antiproliferative activity. nih.gov Similarly, a hydroxyl group at the para position of a phenyl ring at C-6 of the scaffold significantly improves activity, whereas methoxy (B1213986) or nitro groups at the same position tend to decrease it. nih.gov The conversion of a nitro group to an amino group has also been shown to improve antiproliferative effects. nih.gov

For AT1 receptor antagonists based on the imidazo[4,5-b]pyridine scaffold, the transformation of a 4-phenylquinoline backbone into 4-phenylisoquinolinone or 1-phenylindene scaffolds has been explored to understand SAR. nih.gov These studies help in optimizing the structure for better receptor affinity and pharmacokinetic properties. nih.gov

In the development of imidazo-pyridinium analogs as antagonists of the Neuropeptide S Receptor (NPSR), SAR studies indicated that the 2-methylimidazopyridinium core and a thiophosphorus moiety were crucial for activity. nih.gov The removal of the 2-methyl group led to a significant reduction in antagonist activity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking studies are instrumental in elucidating the binding modes of imidazopyridine derivatives with their biological targets, guiding the rational design of more potent and selective compounds.

For imidazo[4,5-b]pyridine derivatives acting as Aurora A kinase inhibitors, 3D-QSAR and molecular docking studies have identified key structural requirements for their activity. These computational models have been used to propose new analogs with potentially improved potencies. nih.gov

In the study of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors for glioblastoma, molecular dynamics simulations were used to predict the binding patterns of the most active compound, 1s, within the ATP binding site of the kinase. nih.gov

Molecular docking has also been employed to investigate the interaction of novel pyridine derivatives with PPARγ. These studies help in understanding the binding interactions and predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the designed compounds. wjpls.orgnih.gov For antimicrobial imidazo[4,5-b]pyridine derivatives, molecular docking has been used to determine the potential mode of interaction with the active sites of enzymes like DHFR. nih.gov

Applications in Materials Science and Optoelectronics

While the primary focus of research on imidazopyridine derivatives has been in medicinal chemistry, their unique photophysical properties also make them candidates for applications in materials science.

Emitters in Organic Light-Emitting Diodes (OLEDs)

Although direct evidence for the use of this compound in OLEDs is limited, related imidazopyridine structures have shown promise as fluorescent emitters. For example, imidazole-containing d- and f-block metal complexes have been reported for use in OLEDs. researchgate.net The luminescent properties of these materials are often dependent on the specific isomer and substituents. The effect of halogen atoms on the luminescent properties of related perovskite structures has been noted, suggesting that the bromo-substituent could play a role in the optoelectronic characteristics of the title compound. rsc.org Palladium(II) complexes with tridentate pyridine-based ligands have also been investigated for their luminescence, which is relevant to the development of new emitter materials. researchgate.net

Sensor Applications

The ability of the pyridine nitrogen atoms to coordinate with metal ions makes imidazopyridine derivatives suitable for use as fluorescent chemosensors. mdpi.com

Derivatives of the isomeric imidazo[4,5-b]pyridine have been studied for their ability to detect metal ions. The coordination chemistry of tetracyclic imidazo[4,5-b]pyridine-based molecules with biologically relevant metal dications such as Ca(II), Mg(II), Zn(II), and Cu(II) has been investigated, with the imidazole (B134444) nitrogen being identified as the primary binding site. doaj.orgmdpi.com This suggests potential applications in metal-ion sensing. doaj.orgmdpi.com

Furthermore, a fluorescent sensor based on a fused imidazo[1,2-a]pyridine (B132010) scaffold has been developed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in both aqueous media and within HeLa cells. rsc.org Another study reported a reversible fluorescent chemosensor for iron ions based on a 1H-imidazo[4,5-b]phenazine derivative. researchgate.net

Imaging and Microscopy Agents

Currently, there is a lack of specific published research detailing the use of this compound as an agent for imaging or microscopy. However, the broader family of imidazopyridines has been investigated for various biological activities, and fluorescent properties are not uncommon in such heterocyclic systems. The development of novel fluorophores is a dynamic area of research, and it is conceivable that derivatives of this compound could be explored for such applications in the future.

Corrosion Inhibition Research

The study of organic molecules as corrosion inhibitors is a field of significant industrial importance. The effectiveness of these inhibitors often relates to their ability to adsorb onto a metal surface, forming a protective layer. The presence of heteroatoms like nitrogen, and in this case, bromine, along with the aromatic nature of the imidazo[4,5-c]pyridine ring system, suggests that this compound could be an effective corrosion inhibitor. Detailed research on the closely related isomer, 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (referred to as P1 in a key study), has demonstrated significant corrosion inhibition properties for mild steel in acidic environments (1.0 M HCl). bldpharm.comscbt.com The findings from this research are presented below as a strong predictive model for the behavior of this compound.

The primary mechanism of corrosion inhibition by organic compounds involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule, or chemical (chemisorption), involving the sharing or transfer of electrons from the inhibitor to the metal surface to form a coordinate-type bond. nih.gov

For the analog 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, the adsorption process is influenced by the presence of nitrogen atoms in the imidazole and pyridine rings, the bromine atom, and the π-electrons of the aromatic system. These features allow the molecule to adsorb onto the steel surface. The mode of adsorption is believed to be a combination of electrostatic interaction and the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and bromine atoms and the vacant d-orbitals of the iron atoms on the steel surface.

The nature of the adsorption of pyridine derivatives on various metal surfaces has been studied using density functional theory. sigmaaldrich.comresearchgate.net These studies show that the orientation of the molecule (vertical or flat) on the metal surface depends on the specific metal and the functional groups on the pyridine ring. sigmaaldrich.comresearchgate.net It is proposed that at lower concentrations, the imidazo[4,5-b]pyridine analog lies flat on the metal surface, maximizing its coverage. As the concentration increases, the molecules may reorient to a more vertical position to accommodate more inhibitor on the surface.

The relationship between the concentration of an inhibitor and the extent of surface coverage (θ) can be described by adsorption isotherms. The experimental data for the corrosion inhibition of mild steel by 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine was found to fit the Langmuir adsorption isotherm. bldpharm.comscbt.com The Langmuir isotherm assumes that the adsorption is a monolayer on a surface with a finite number of identical and equivalent adsorption sites.

The Langmuir adsorption isotherm is given by the equation:

C / θ = 1 / K_ads + C

where C is the concentration of the inhibitor, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. The plot of C/θ versus C for the analog P1 yielded a straight line with a correlation coefficient (R²) close to 1, confirming its adherence to the Langmuir model. bldpharm.com

The equilibrium constant of adsorption (K_ads) is related to the standard free energy of adsorption (ΔG°_ads) by the following equation:

K_ads = (1 / 55.5) * exp(-ΔG°_ads / RT)

where R is the universal gas constant and T is the absolute temperature. The calculated ΔG°_ads value for the analog was found to be -36.5 kJ/mol. bldpharm.com Since values of ΔG°_ads around -20 kJ/mol or lower are indicative of physisorption and those around -40 kJ/mol or higher are associated with chemisorption, the obtained value suggests that the adsorption mechanism of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine involves a strong interaction that is more characteristic of chemisorption, though physisorption also plays a role. nih.gov

Table 1: Langmuir Adsorption Isotherm Parameters for 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine on Mild Steel in 1.0 M HCl (Data based on a study of the analog compound)

ParameterValue
Slope 1.04
0.999
K_ads (L/mol) 1.4 x 10⁴
ΔG°_ads (kJ/mol) -36.5

Electrochemical techniques are powerful tools for studying corrosion and its inhibition. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have been used to evaluate the performance of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine as a corrosion inhibitor. bldpharm.comscbt.com

Potentiodynamic Polarization: Potentiodynamic polarization curves reveal information about both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. In the presence of the imidazo[4,5-b]pyridine analog, both the anodic and cathodic curves were shifted to lower current densities, indicating that the inhibitor affects both reactions. bldpharm.com This type of inhibitor is known as a mixed-type inhibitor.

The corrosion potential (E_corr), corrosion current density (i_corr), and inhibition efficiency (IE%) are key parameters derived from these plots. The inhibition efficiency is calculated using the following equation:

IE% = [ (i°_corr - i_corr) / i°_corr ] x 100

where i°_corr and i_corr are the corrosion current densities in the absence and presence of the inhibitor, respectively. The data shows that the inhibition efficiency increases with increasing concentration of the inhibitor.

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1.0 M HCl in the Absence and Presence of Different Concentrations of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (Data based on a study of the analog compound)

Concentration (M)E_corr (mV vs SCE)i_corr (μA/cm²)IE%
Blank -4701180-
1 x 10⁻⁶ -48036569.1
1 x 10⁻⁵ -48516586.0
1 x 10⁻⁴ -4907094.1
5 x 10⁻⁴ -4954096.6
1 x 10⁻³ -5002597.9

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface. The Nyquist plots for mild steel in HCl with the imidazo[4,5-b]pyridine analog showed a single semicircle, indicating that the corrosion process is mainly controlled by a charge transfer process. bldpharm.com The diameter of the semicircle increases with the addition of the inhibitor, signifying an increase in the charge transfer resistance (R_ct) and thus, an increase in corrosion inhibition.

The inhibition efficiency can also be calculated from the R_ct values:

IE% = [ (R_ct - R°_ct) / R_ct ] x 100

where R°_ct and R_ct are the charge transfer resistances in the absence and presence of the inhibitor, respectively. The double-layer capacitance (C_dl) values were observed to decrease with increasing inhibitor concentration, which is attributed to the gradual replacement of water molecules by the inhibitor molecules at the metal surface, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. bldpharm.com

Table 3: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1.0 M HCl in the Absence and Presence of Different Concentrations of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (Data based on a study of the analog compound)

Concentration (M)R_ct (Ω cm²)C_dl (μF/cm²)IE%
Blank 50120-
1 x 10⁻⁶ 1509066.7
1 x 10⁻⁵ 3507585.7
1 x 10⁻⁴ 7506093.3
5 x 10⁻⁴ 12004595.8
1 x 10⁻³ 18003097.2

The strong correlation between the results from potentiodynamic polarization and EIS studies for the analog 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine robustly supports its efficacy as a corrosion inhibitor. bldpharm.com Given the structural and electronic similarities, it is highly probable that this compound would exhibit a comparable high level of performance in corrosion inhibition.

Conclusion and Future Directions in Imidazo 4,5 C Pyridine Research

Summary of Key Academic Discoveries and Contributions

Research into the imidazo[4,5-c]pyridine family has yielded significant insights into its chemical and biological properties. The core discovery is the scaffold's nature as a bioisostere of purines, which grants it similar structural and electronic characteristics. mdpi.com This fundamental property enables imidazo[4,5-c]pyridines to interact with macromolecules such as proteins and nucleic acids, making them a fertile ground for drug discovery. mdpi.com

Key contributions in the field have demonstrated the diverse biological activities of these compounds. Academic studies have extensively investigated and confirmed their potential as:

Kinase Inhibitors: Derivatives have shown selective inhibition of various kinases, including Src family kinases (SFKs) and Bruton's tyrosine kinase, which are crucial targets in oncology. mdpi.comnih.gov

Anticancer Agents: Numerous imidazo[4,5-c]pyridine derivatives exhibit notable cytotoxic activity against various cancer cell lines. mdpi.com Their mechanism is often linked to the inhibition of enzymes like poly(ADP-ribose) polymerase (PARP), which sensitizes tumor cells to chemotherapy. mdpi.com

Antiviral and Antimicrobial Agents: The scaffold has been explored for its activity against viruses and microbes, with some derivatives showing promise. mdpi.commdpi.com

These discoveries underscore the versatility of the imidazo[4,5-c]pyridine core and its importance as a privileged scaffold in medicinal chemistry. nih.gov

Emerging Synthetic Strategies for Enhanced Accessibility

The synthesis of functionalized imidazo[4,5-c]pyridines has evolved significantly, with modern methods focusing on efficiency, yield, and broader applicability. Early methods often involved the cyclization of appropriately substituted diaminopyridines. nih.gov More recent strategies aim to improve the accessibility of these complex heterocyles.

Emerging synthetic approaches include:

Microwave-Assisted Synthesis: This technique has been successfully used for the rapid condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids to form related imidazo[4,5-b]pyridines, a method with potential application to the [4,5-c] isomers. nih.gov

One-Step Reductive Cyclization: Efficient one-step methods have been developed, for instance, the synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine via reductive cyclization, offering a streamlined route to the core structure. nih.govmdpi.com

Multi-step Pathway from Simple Pyridines: A notable strategy involves building the scaffold from simpler starting materials. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was achieved from pyridin-4-ol through a five-step sequence involving nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net

Oxidative Cyclization: The reaction of diaminopyridines with aryl aldehydes provides a direct route to the imidazo[4,5-c]pyridine ring system. nih.gov

These advancements are crucial for creating diverse libraries of imidazo[4,5-c]pyridine derivatives for screening and development.

Interactive Table: Overview of Synthetic Methods for Imidazo[4,5-c]pyridines and Related Isomers

Method Starting Materials Key Features Reference
Oxidative Cyclization 4,5- or 5,6-Diaminopyridines, Aryl Aldehydes Direct formation of the imidazole (B134444) ring. nih.gov
Condensation & Cyclization 3,4-Diaminopyridine, Orthoformate Catalyzed by agents like ytterbium triflate. nih.govmdpi.com
Multi-step Synthesis Pyridin-4-ol, 4-Bromo-2-fluoroaniline Stepwise construction involving nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in the study of imidazo[4,5-c]pyridines, enabling researchers to predict molecular properties and guide experimental work. These in-silico methods provide deep insights into the structure-activity relationships (SAR) that govern the biological effects of these compounds.

Key computational techniques applied in this field include:

Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries and analyze electronic structures, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov This helps in understanding molecular reactivity and the potential for charge transfer interactions. nih.govnih.gov

Molecular Docking: This is a critical tool for predicting how imidazo[4,5-c]pyridine derivatives bind to biological targets. Studies have used docking to simulate the interaction of these inhibitors with the ATP binding site of Src family kinases, revealing key binding patterns. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, helping to analyze the stability and nature of the interactions over time. nih.gov

ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are predicted computationally to assess the drug-likeness of novel compounds. nih.govnih.gov For instance, predictions were used to evaluate whether potent imidazo[4,5-c]pyridin-2-one derivatives met the criteria for central nervous system drugs. nih.gov

Hirshfeld Surface Analysis: This method is employed to visualize and quantify intermolecular interactions within the crystal structure of a compound, providing insights into how molecules pack and interact. mdpi.com

Interactive Table: Application of Computational Modeling in Imidazo[4,5-c]pyridine Research

Computational Method Application Insights Gained Reference
Molecular Docking Predicting binding modes with SFKs Identification of key interactions in the ATP binding site. nih.gov
DFT Calculations Analyzing electronic properties Understanding HOMO-LUMO energy gaps and molecular reactivity. mdpi.comnih.gov
ADME Prediction Assessing drug-likeness Evaluating potential for CNS drug development. nih.govnih.gov
MD Simulations Analyzing binding stability Revealing the dynamic binding patterns of inhibitors. nih.gov

Future Prospects in Diverse Research Fields

The foundational research on the imidazo[4,5-c]pyridine scaffold has paved the way for numerous future applications across various scientific disciplines. The structural versatility of this heterocyclic system suggests that its potential is far from exhausted. mdpi.com

Future prospects include:

Oncology: The proven success of derivatives as kinase and PARP inhibitors makes this a primary area for future research. nih.govmdpi.com Tailoring substituents on the imidazo[4,5-c]pyridine core could lead to inhibitors with greater potency and selectivity for specific cancer-related targets.

Neuroscience: Given that related imidazo[4,5-b]pyridine derivatives are being investigated as BET inhibitors for neuropathic pain, there is a clear rationale for exploring imidazo[4,5-c]pyridines for neurological disorders. acs.org

Infectious Diseases: The established antiviral and antimicrobial potential warrants further investigation, especially in an era of growing resistance to existing drugs. mdpi.commdpi.com The scaffold could be optimized to target specific viral or bacterial enzymes.

Material Science: Heterocyclic compounds with unique electronic properties are valuable in the development of organic electronics. mdpi.com The emissive properties of the related imidazo[4,5-b]pyridines in OLEDs suggest that imidazo[4,5-c]pyridines could also be explored for applications in materials science. mdpi.com

The continued exploration of less-studied isomers and derivatives of the imidazo[4,5-c]pyridine family is a clear direction for future research, promising new discoveries and applications. mdpi.com

Unexplored Potential and Research Gaps for 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Despite the broad interest in the parent scaffold, the specific compound This compound remains significantly understudied. A review of the current academic literature reveals a notable lack of dedicated research on its synthesis, characterization, and biological evaluation. This represents a significant research gap.

The primary unexplored areas for this specific compound include:

Optimized Synthesis: While general synthetic routes for the scaffold exist, a specific, high-yield, and scalable synthesis for this compound is not well-documented.

Chemical Reactivity: The bromine atom at the 4-position makes it an ideal substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A systematic study of its reactivity would unlock its potential as a versatile building block for creating a wide range of novel derivatives.

Biological Profiling: There is a lack of data on the biological activity of this compound. Its potential as a kinase inhibitor, its cytotoxicity against cancer cell lines, and its antimicrobial or antiviral properties are all unknown.

Physicochemical Characterization: Detailed crystallographic, spectroscopic, and thermodynamic data for the compound are not readily available in the academic literature.

Material Properties: Its potential application in material science, stemming from its heterocyclic and aromatic nature, has not been investigated.

Interactive Table: Research Gaps for this compound

Research Area Specific Gap Potential Impact
Synthetic Chemistry Lack of a dedicated, optimized synthetic protocol. Development of a reliable source for a key building block.
Medicinal Chemistry No biological activity data available. Discovery of new lead compounds for various diseases.
Reaction Chemistry Reactivity in cross-coupling reactions is unstudied. Enables the synthesis of diverse and complex molecular libraries.
Physical Chemistry Absence of detailed crystallographic and spectroscopic data. Provides fundamental data for characterization and modeling.

Addressing these research gaps will be crucial to fully harnessing the potential of this compound as both a valuable synthetic intermediate and a potentially bioactive molecule.

Q & A

Q. Notes

  • Avoided non-academic sources (e.g., BenchChem).
  • Focused on methodological rigor, including experimental design and data validation.
  • Differentiated basic vs. advanced by technical depth (e.g., DFT vs. NMR).

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